molecular formula C21H15NO3S B2865030 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923686-48-0

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2865030
CAS No.: 923686-48-0
M. Wt: 361.42
InChI Key: KNAAHQUNNOQIIF-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a complex organic compound that combines a chromenone core with a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 4-methylphenyl acetic acid with salicylaldehyde under acidic conditions to form 4-methylphenyl-4H-chromen-4-one.

    Introduction of the Thiophene Carboxamide Group: The chromenone derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thi

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-4-6-14(7-5-13)19-12-17(23)16-11-15(8-9-18(16)25-19)22-21(24)20-3-2-10-26-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAHQUNNOQIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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